CID 78060795
Description
No identifiable information about CID 78060795 is present in the provided evidence. PubChem CIDs are unique numerical identifiers for chemical compounds, but their utility depends on metadata such as molecular structure, biological activity, and physicochemical properties . Without access to specific data or external databases (e.g., PubChem), a detailed introduction cannot be generated from the given sources.
Properties
Molecular Formula |
C9H18Si |
|---|---|
Molecular Weight |
154.32 g/mol |
InChI |
InChI=1S/C9H18Si/c1-7(2)8(3,4)10-9(7,5)6/h1-6H3 |
InChI Key |
ZKCIFOZPYAHUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([Si]C1(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78060795 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
CID 78060795 can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms
Scientific Research Applications
CID 78060795 has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: this compound could be explored for its potential therapeutic properties, including its effects on specific biological targets.
Industry: The compound may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of CID 78060795 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes examples of comparative analyses for other CIDs, which can serve as a framework for what such a comparison might entail:
Example 1: Oscillatoxin Derivatives
- CID 101283546 (Oscillatoxin D), CID 185389 (30-methyl-oscillatoxin D), and CID 156582093 (Oscillatoxin E) were structurally compared using mass spectrometry and chromatographic data .

- Key differences : Methylation at position 30 (CID 185389) alters solubility and biological activity compared to CID 101283546. Oscillatoxin E (CID 156582093) exhibits a hydroxyl group substitution, influencing its toxicity profile .
Example 2: Boronic Acid Derivatives
- CID 53216313 (C6H5BBrClO2) was compared to analogs like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) based on synthetic accessibility, bioavailability, and LogP values .
Hypothetical Framework for CID 78060795**
If this compound were analogous to the above compounds, a comparison might include:
Structural Analysis : Functional groups, stereochemistry, and substituents.
Physicochemical Properties : Solubility (e.g., LogS), bioavailability, and polarity (TPSA) .
Synthetic Pathways : Catalysts, reaction conditions, and yield optimization .
Limitations of the Provided Evidence
- Methodological Gaps: While guidelines for referencing and table formatting are detailed (e.g., CAS numbers, GC-MS protocols ), these cannot compensate for missing compound-specific data.
Recommendations for Future Research
Consult PubChem: Retrieve this compound’s entry for molecular formula, synonyms, and associated research.
Leverage Analytical Techniques : Use GC-MS, NMR, or crystallography (per guidelines in ) to characterize the compound.
Comparative Studies : Benchmark against structurally similar compounds (e.g., oscillatoxins or boronic acids ) using standardized metrics like LogP, bioactivity scores, and synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

